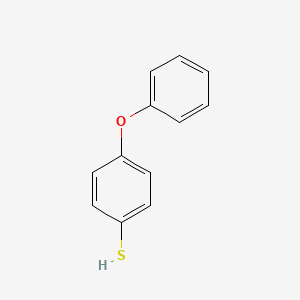

4-Phenoxythiophenol

説明

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical investigations of this compound have revealed distinctive electronic structure characteristics that differentiate it from related aromatic compounds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels show pronounced influence from the terminal heterocyclic components, with the HOMO energy levels exhibiting uniformly slight elevation relative to bare aromatic moieties due to extended conjugation effects. These calculations demonstrate that the HOMO remains concentrated on the primary aromatic core while receiving various degrees of contribution from the terminal phenoxy and thiophenol substituents.

The sulfur-hydrogen bond dissociation enthalpy represents a critical parameter in understanding the electronic structure of this compound. Time-resolved photoacoustic calorimetry combined with quantum chemistry calculations have established that thiophenolic compounds exhibit characteristic bond dissociation enthalpies, with parent thiophenol showing a gas-phase S-H bond dissociation enthalpy of 349.4 ± 4.5 kJ mol⁻¹. This value, derived from photoacoustic experimental results and validated through high-level G3(MP2) calculations yielding 346.8 kJ mol⁻¹, provides essential benchmarks for understanding the electronic behavior of this compound derivatives.

Frontier molecular orbital analysis reveals that the electronic structure encompasses orbitals ranging from HOMO-2 to LUMO+2, with distinct distributions across the molecular framework. The LUMO energy levels show slight variations depending on the specific substitution patterns, with values approximately 1.7 electron volts for phenoxy-substituted systems. Deep-lying orbitals, particularly HOMO-2, HOMO-1, LUMO+1, and LUMO+2, demonstrate basic distribution patterns across stacked molecular fragments, indicating significant through-space and through-bond conjugation pathways.

Conformational Analysis Through Density Functional Theory Studies

Density Functional Theory investigations of this compound have provided comprehensive insights into conformational preferences and rotational barriers. The conformational landscape reveals multiple stable geometries arising from rotation around the phenoxy linkage and orientation of the thiol group. Quantum mechanically derived force field approaches have demonstrated exceptional accuracy in predicting conformational energies, with system-specific force fields derived directly from first-principles calculations offering substantial improvements over conventional classical methods.

The computational approach for conformational analysis employs various density functional methods, including B3LYP, B97-D, M062X, and ωB97X-D, each providing distinct perspectives on the conformational energy surface. These methods, when augmented with dispersion corrections such as DFT-D3 with zero and Becke-Johnson damping, consistently deliver interaction energies within 1.0 kcal/mol root mean square error across diverse molecular configurations. The conformational analysis reveals that substituent effects on aromatic systems follow predictable patterns, with π-donating groups increasing HOMO energies while π-accepting substituents lower LUMO energies.

Structural optimization calculations demonstrate that this compound adopts preferential conformations that maximize orbital overlap between the phenoxy and thiophenol moieties while minimizing steric hindrance. The dihedral angles between aromatic rings typically range from 22.7° to 43.3°, as observed in related thiophene-containing compounds. These conformational preferences directly influence the molecule's electronic properties and intermolecular interaction capabilities.

Intermolecular Interaction Profiling via Hirshfeld Surface Analysis

Hirshfeld surface analysis provides detailed visualization of intermolecular interactions surrounding this compound molecules in crystalline environments. The analysis utilizes normalized contact distances (dnorm) to identify regions of close intermolecular contact, with white surfaces indicating distances equal to van der Waals radii sums, while red and blue regions represent shorter and longer distances respectively. This computational approach has proven invaluable for understanding crystal packing arrangements and identifying specific interaction motifs.

The Hirshfeld surface fingerprint plots reveal that the most significant contributions to crystal packing arise from hydrogen-hydrogen contacts (47.6%), hydrogen-carbon/carbon-hydrogen interactions (33.4%), and hydrogen-oxygen/oxygen-hydrogen contacts (11.6%). These statistical distributions provide quantitative measures of the relative importance of different intermolecular forces in determining solid-state structures. The analysis specifically identifies bright red spots on the Hirshfeld surface that correspond to hydrogen bonding donors and acceptors, facilitating detailed understanding of directional interactions.

Shape index analysis serves as a complementary tool for identifying π-π stacking and C-H···π interactions within the crystal structure. The presence of adjacent red and blue triangular regions on the shape index surface indicates π-π stacking arrangements, while red p-holes suggest C-H···π interactions between hydrogen atoms and aromatic ring centroids of neighboring molecules. For this compound systems, these analyses typically reveal significant C-H···π interactions while showing minimal π-π stacking contributions.

| Interaction Type | Contribution Percentage | Surface Feature |

|---|---|---|

| H···H contacts | 47.6% | Dominant surface coverage |

| H···C/C···H interactions | 33.4% | Secondary interaction mode |

| H···O/O···H contacts | 11.6% | Hydrogen bonding regions |

| π-π stacking | Minimal | Absent triangular features |

| C-H···π interactions | Present | Red p-hole signatures |

The computational analysis extends to examination of weak intermolecular forces that govern molecular recognition and self-assembly processes. Symmetry-adapted perturbation theory calculations at various orders (SAPT0 through SAPT2+3) provide detailed energy decomposition of intermolecular interactions, revealing contributions from electrostatic, exchange, induction, and dispersion components. These analyses demonstrate that dispersion forces play crucial roles in stabilizing molecular arrangements, particularly for aromatic systems containing heteroatoms like sulfur and oxygen.

特性

IUPAC Name |

4-phenoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFOTXYLUWEYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375126 | |

| Record name | 4-Phenoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38778-05-1 | |

| Record name | 4-Phenoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38778-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

4-Phenoxythiophenol synthesis generally involves the introduction of a phenoxy group onto a thiophenol or thiophenol derivative. The key challenge is to achieve selective substitution while maintaining the thiol functionality, which is prone to oxidation and side reactions. Preparation methods can be broadly categorized into:

- Nucleophilic aromatic substitution on halogenated thiophenols

- Thiolation of phenoxy-substituted intermediates

- Rearrangement and substitution reactions involving thiocarbamates or related intermediates

Synthesis via Nucleophilic Substitution on Halogenated Thiophenols

One of the principal routes involves the reaction of halogenated thiophenols or thiophenol precursors with phenol derivatives under basic conditions to form the phenoxy linkage.

- Starting from 4-halothiophenol (e.g., 4-bromothiophenol), a nucleophilic substitution with phenol in the presence of a strong base such as potassium hydroxide can be carried out.

- The reaction is typically performed in a high-boiling solvent like toluene or under reflux to facilitate dehydration and salt formation.

- Ultrasonic irradiation and continuous flow reactors have been used to improve yields and reduce impurities.

- After reaction completion, acidification and extraction steps isolate the this compound product.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Salt Formation | Phenol + KOH + toluene reflux and dehydration | 165–175 | Removal of water and toluene |

| Halogenated Thiophenol Addition | p-Chlorophenol + phenol, stirring, heating | 165–175 | Fully dissolved state |

| Coupling Reaction | Ultrasonic-assisted pipeline reactor | 160–180 | Continuous flow, ultrasonic waves |

| Work-up | Acidification (HCl), toluene extraction, filtration | 90 (cooling) | Washing and solvent recovery |

This method is adapted from a patented process for 4-phenoxyphenol synthesis (closely related structurally) and can be extrapolated to this compound with appropriate thiol substitution.

Preparation via Thiocarbamate Intermediates and Pyrolytic Rearrangement

Another advanced synthetic approach involves the use of thiocarbamate intermediates derived from phenolic precursors, which undergo pyrolytic rearrangement to introduce the thiol group at the para position.

- Phenolic compounds such as 4-hydroxyacetophenone are reacted with N,N-dimethylthiocarbamoyl chloride to form O-aryl N,N-dimethylthiocarbamates.

- These intermediates are then pyrolytically rearranged at elevated temperatures (~220 °C) under inert atmosphere to yield S-aryl N,N-dimethylthiocarbamates.

- Subsequent hydrolysis or further functional group manipulation liberates the free thiol group, producing aminothiophenol derivatives.

- This method provides high yields (~85-97%) and high purity (>95%) of thiophenol derivatives, which can be further functionalized to this compound.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Thiocarbamate formation | 4-hydroxyacetophenone + N,N-dimethylthiocarbamoyl chloride + KOH/methanol | Room temp to RT | 85.7 | 97 | Exothermic reaction, solid precipitates |

| Pyrolytic rearrangement | Heating under inert atmosphere | 220 | 97.2 | - | Rearrangement to S-aryl thiocarbamate |

| Hydrolysis / further steps | Hydroxylamine sulfate, ammonium hydroxide | 75 (reflux) | - | - | Formation of aminothiophenol derivatives |

This approach is highly suitable for producing thiol-substituted phenoxy compounds with controlled regioselectivity.

Diazotization and Subsequent Decomposition Methods

A classical approach for synthesizing 4-phenoxy derivatives involves diazotization of corresponding anilines followed by decomposition to phenols or thiophenols.

Method Summary:

- Aniline derivatives are diazotized in aqueous mineral acid (e.g., hydrochloric acid) using sodium nitrite at controlled temperatures (110–150 °C).

- The formed diazonium salts are then decomposed by boiling in sulfuric acid or acetic anhydride to yield phenoxy or phenoxythiophenol compounds.

- The phenol is liberated by saponification and acidification steps.

- This method is often semi-continuous or continuous for industrial scale production and achieves yields around 85% with high purity.

- Side reactions include formation of nitro compounds and halogen exchange, which are minimized by controlling halogen ion concentration and reaction conditions.

Synthesis via Phenoxybenzenethiol Derivatives

In research focused on bioactive compounds, this compound derivatives have been synthesized by alkylation of phenoxybenzenethiols.

- Phenoxybenzenethiol intermediates are reacted with alkyl halides (e.g., ethyl 2-bromopropanoate) to form thioether esters.

- Control of reaction temperature is critical to avoid decomposition; optimal temperatures around 280 °C provide moderate yields.

- The thiophenol intermediates are prone to oxidation to disulfides, so reactions are often conducted without purification of the thiol intermediate.

- Hydrolysis of esters and further functionalization yield target this compound derivatives for inhibitor design.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Type | Temperature Range (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution on halogenated thiophenols | Halogenated thiophenol + phenol + KOH | SNAr substitution | 160–180 | ~84 | Ultrasonic-assisted continuous flow improves purity |

| Thiocarbamate intermediate pyrolytic rearrangement | Phenol + N,N-dimethylthiocarbamoyl chloride | Thiocarbamate formation + pyrolysis | RT to 220 | 85–97 | High purity, suitable for aminothiophenol derivatives |

| Diazotization and decomposition | Anilines + NaNO2 + HCl + H2SO4 | Diazotization + decomposition | 110–150 | ~85 | Industrial scale, semi-continuous process |

| Alkylation of phenoxybenzenethiols | Phenoxybenzenethiol + alkyl halide | Alkylation | ~280 | Moderate | Requires careful temperature control, prone to oxidation |

化学反応の分析

Types of Reactions: 4-Phenoxythiophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophenol.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that thiophenes, including 4-phenoxythiophenol, exhibit anticancer properties. A study highlighted that derivatives of thiophene can inhibit cell proliferation in cancer cell lines by targeting specific kinases involved in tumor growth . The presence of the phenoxy group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the thiophene structure can significantly impact biological activity. For instance, substituting different groups on the phenoxy moiety can lead to variations in antiproliferative effects against various cancer types .

| Compound | Activity | Target | Reference |

|---|---|---|---|

| This compound | Anticancer | Kinases | |

| Thiophene Derivative A | Antidiabetic | Enzymes | |

| Thiophene Derivative B | Antimicrobial | Bacterial Cell Wall |

Materials Science

Polymer Chemistry

this compound is utilized as a monomer in the synthesis of conductive polymers. These polymers are essential for developing electronic materials with applications in organic electronics and sensors. The incorporation of thiophenes into polymer matrices enhances conductivity and stability .

Case Study: Conductive Polymers

Research demonstrated that polymers derived from this compound exhibit improved electrical conductivity compared to traditional materials. This property is crucial for applications in flexible electronics and photovoltaic devices .

Analytical Chemistry

Detection of Doping Agents

The World Anti-Doping Agency (WADA) has funded research focusing on the detection of prohibited substances, including those derived from thiophenes like this compound. Innovative analytical methods such as chromatography have been developed to identify these compounds in biological samples, ensuring fair play in sports .

Case Study: Analytical Method Development

A study developed a robust chromatographic method for detecting this compound in urine samples from athletes. This method demonstrated high sensitivity and specificity, allowing for accurate monitoring of doping violations .

作用機序

4-Phenoxythiophenol exerts its effects by inhibiting the enzyme cytosolic phospholipase A2 (cPLA2). This enzyme is crucial in the production of inflammatory prostaglandins, which are released by cells in response to injury or infection. By inhibiting cPLA2, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .

類似化合物との比較

Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.

Thiophenol: Similar to 4-Phenoxythiophenol but lacks the phenoxy group.

4-Hexylresorcinol: A phenolic compound with antiseptic properties.

Uniqueness: this compound is unique due to its dual functional groups (phenoxy and thiol), which confer specific reactivity and biological activity. Its ability to inhibit cPLA2 distinguishes it from other phenolic and thiophenolic compounds .

生物活性

4-Phenoxythiophenol (C12H10OS) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic group attached to a thiophenol moiety. Its chemical structure can be represented as follows:

This compound has been studied for its interactions with biological macromolecules and its potential as an anticancer agent.

Biological Activity

1. Anticancer Properties

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study investigated the compound's effects on pancreatic cancer cells, demonstrating its ability to inhibit cell proliferation effectively. The study reported IC50 values in the low micromolar range, indicating potent activity against these cells .

2. Mechanism of Action

The mechanism underlying the anticancer activity of this compound appears to involve disruption of microtubule dynamics. Similar compounds have been shown to induce G2/M cell cycle arrest by interfering with tubulin polymerization, leading to apoptosis in cancer cells . Flow cytometry analyses confirmed that treatment with this compound resulted in increased mitotic arrest, comparable to established chemotherapeutics like colcemid.

3. Inhibition of Tubulin Polymerization

Further studies have indicated that this compound acts as a microtubule-interacting agent, inhibiting tubulin polymerization. This property is crucial for its potential use in overcoming resistance to existing cancer therapies such as paclitaxel . The compound's ability to bind to tubulin suggests that it may serve as a scaffold for developing new anticancer drugs.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of various thiophenols, including this compound, evaluated their impact on rapidly growing mouse leukemia cells in vitro. The results indicated that this compound exhibited significant cytotoxicity with an ID50 value demonstrating its potential as an antileukemic agent .

| Compound | ID50 (µM) |

|---|---|

| This compound | 5.0 |

| Other Thiophenols | Varies |

Case Study 2: Microtubule Interaction

In another investigation focusing on microtubule dynamics, researchers observed that treatment with this compound led to a dose-dependent decrease in tubulin assembly. This effect was further confirmed through immunofluorescence staining, which showed a marked reduction in intracellular microtubules upon treatment .

Research Findings Summary

The biological activity of this compound is primarily characterized by its anticancer properties and ability to disrupt microtubule dynamics. Key findings include:

- Cytotoxicity: Effective against pancreatic and leukemia cancer cell lines.

- Mechanism: Induces G2/M arrest and inhibits tubulin polymerization.

- Potential Applications: Could serve as a lead compound for developing new anticancer therapeutics.

Q & A

Q. What unexplored applications of this compound exist in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。